Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The specific structure of Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- includes a benzenesulfonamide core with a 4-fluorobutyl and a 4-methyl substituent, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Benzenesulfonyl chloride is reacted with 4-fluorobutylamine in the presence of a base.
Step 2: The intermediate product is then reacted with 4-methylamine to form the final compound.
The reaction conditions often involve temperatures ranging from 0°C to room temperature, and the reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorobutyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction may produce benzenesulfonamide derivatives with different substituents.
Scientific Research Applications
Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorobutyl and methyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- can be compared with other sulfonamide derivatives such as:
- Benzenesulfonamide, N-(4-chlorobutyl)-4-methyl-
- Benzenesulfonamide, N-(4-bromobutyl)-4-methyl-
- Benzenesulfonamide, N-(4-iodobutyl)-4-methyl-
The unique fluorobutyl group in Benzenesulfonamide, N-(4-fluorobutyl)-4-methyl- imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
672327-99-0 |
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Molecular Formula |
C11H16FNO2S |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-(4-fluorobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16FNO2S/c1-10-4-6-11(7-5-10)16(14,15)13-9-3-2-8-12/h4-7,13H,2-3,8-9H2,1H3 |
InChI Key |
BBRQUJXVGDORQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCF |
Origin of Product |
United States |
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